N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound featuring a hybrid heterocyclic scaffold. Its core structure comprises an imidazo[2,1-b][1,3]thiazole ring substituted at the 6-position with a 4-methylphenyl group and at the 3-position with an acetamide moiety. The acetamide side chain is further modified with a 2-(4-methoxyphenyl)ethyl group, introducing both lipophilic (methylphenyl) and polar (methoxyphenyl) characteristics.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-16-3-7-18(8-4-16)21-14-26-19(15-29-23(26)25-21)13-22(27)24-12-11-17-5-9-20(28-2)10-6-17/h3-10,14-15H,11-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWXQBUBCLGCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the methoxyphenyl and methylphenyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, base catalysts, and solvents like dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The imidazo[2,1-b]thiazole scaffold is a common motif in medicinal chemistry. Key structural variations among analogs include: 1. - 4-Methoxyphenyl (e.g., compound 2c in ): Introduces electron-donating methoxy groups, which may influence π-π stacking interactions in crystal structures . - 4-Bromophenyl (e.g., compounds in ): Increases molecular weight and polarizability, often linked to enhanced cytotoxic activity . - 3-Position: - Acetamide side chain (target compound): The 2-(4-methoxyphenyl)ethyl group contrasts with simpler alkyl or aryl substitutions in analogs (e.g., pyridinyl, hydrazide, or thiazolidinone moieties) .
Physicochemical Data: Compound Name Substituents (6-position) Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR, IR) Source Target Compound 4-Methylphenyl Not reported Not reported Not explicitly provided N/A 2c () 4-Methoxyphenyl 231–233 62 δ 8.57 (s, imidazole H), IR 1692 cm⁻¹ (C=O) 5h () 4-Methoxyphenyl 108–110 81 δ 7.83 (d, Ar-H), δ 3.82 (s, OCH₃) 5a () 4-Bromophenyl 153–155 59.5 Not specified
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide (CAS No. 897464-01-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.
Chemical Structure and Synthesis
The compound features a complex structure that includes an imidazo[2,1-b][1,3]thiazole core with methoxy and methyl phenyl substituents. The synthesis typically involves multi-step organic reactions starting from the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the phenyl groups through various substitution reactions. Common reagents include halogenated precursors and solvents like dimethylformamide (DMF) .
Antimicrobial Properties
Recent studies have indicated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antimicrobial activity. For example, a related series of compounds showed potent anti-tuberculosis activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 3.125 μg/mL . Additionally, some derivatives demonstrated promising antibacterial and antifungal activities against various strains .
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate enzymatic activities or receptor functions, leading to downstream biological effects. However, detailed studies are required to elucidate the precise molecular pathways involved.
Comparative Analysis
To better understand the biological potential of this compound, it can be compared with other similar imidazo[2,1-b][1,3]thiazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | Structure | Moderate anti-tuberculosis activity |
| N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | Structure | Lower antibacterial activity |
These comparisons highlight how variations in substituents can affect biological properties.
Case Studies
Case Study 1: Anti-Tuberculosis Activity
In a study evaluating a series of imidazo[2,1-b][1,3]thiazole derivatives for anti-tubercular activity, several compounds were identified with significant efficacy against Mycobacterium tuberculosis. The presence of specific substituents on the phenyl rings was found to enhance activity .
Case Study 2: Antibacterial Screening
Another investigation focused on the antibacterial properties of related compounds revealed that certain derivatives exhibited substantial activity against common bacterial strains. The findings suggested a structure-activity relationship where specific functional groups were critical for enhancing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
